molecular formula C16H17N3O5S B601266 delta2-Cefadroxil CAS No. 147103-94-4

delta2-Cefadroxil

Cat. No.: B601266
CAS No.: 147103-94-4
M. Wt: 363.39
Attention: For research use only. Not for human or veterinary use.
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Description

delta2-Cefadroxil, also known as (6R,7R)-7-[®-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, is a derivative of the antibiotic cefadroxil. It is used as a reference standard in pharmaceutical analysis to ensure the quality, purity, and strength of cefadroxil in various formulations .

Preparation Methods

The preparation of delta2-Cefadroxil involves several steps:

    Starting Material: Cefadroxil is used as the starting material.

    Solvent Addition: Ethanol or ethyl ether is added to cefadroxil, maintaining the temperature below 30°C while stirring vigorously.

    Filtration and Washing: The mixture is filtered, and the filter cake is washed with ethanol or ethyl ether at temperatures below 15°C.

    Drying: The filter cake is dried under vacuum or in the air.

    Ammonia Water Treatment: The dried filter cake is placed in ammonia water, stirred gently, and the pH is kept below 9 to obtain an ammonia water solution of cefadroxil.

    Hydrochloric Acid Addition: Hydrochloric acid (1 to 3 mol/L) is slowly added to the ammonia water solution, maintaining the temperature between 30 and 60°C and the pH between 4.0 and 6.0.

    Crystallization: The solution is allowed to stand, crystallize, and then filtered under vacuum.

Chemical Reactions Analysis

delta2-Cefadroxil undergoes various chemical reactions:

Mechanism of Action

delta2-Cefadroxil, like cefadroxil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Biological Activity

Delta2-Cefadroxil is a derivative of the first-generation cephalosporin antibiotic cefadroxil, primarily used for treating bacterial infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and interaction with biological transporters. This article reviews the current understanding of this compound's biological activity, supported by recent studies and data.

This compound, like other cephalosporins, exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the synthesis of mucopeptides, essential components of the bacterial cell wall, leading to cell lysis and death. The specific interactions include:

  • Inhibition of PBPs : this compound binds to multiple PBPs in various bacterial strains, including Streptococcus pneumoniae and Escherichia coli, disrupting their cell wall synthesis .
  • Autolysin Activation : It may also interfere with autolysin inhibitors, promoting bacterial cell lysis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

  • Absorption : this compound is well absorbed after oral administration, with food not significantly affecting its bioavailability .
  • Distribution : Studies have shown that cefadroxil distributes effectively in various tissues, including lung tissue and pleural exudate, providing therapeutic concentrations for treating infections .

Comparative Bioavailability Study

A comparative study evaluated the bioavailability of this compound against the standard formulation (Duricef®). The results are summarized in the table below:

ParameterThis compound (500 mg)Duricef® (500 mg)
AUC (mcg·hr/mL)11.49.4
Peak Concentration (mcg/mL)1.31.5
Time to Peak (hrs)3-43-5

This study demonstrated that this compound has a higher area under the curve (AUC), indicating better systemic exposure compared to Duricef® .

Interaction with Biological Transporters

Recent research has highlighted the role of transporters in the distribution and efficacy of this compound:

  • Organic Anion Transporters (OATs) : These transporters facilitate the efflux of cefadroxil across the blood-brain barrier (BBB), impacting its central nervous system penetration. Inhibition studies using probenecid demonstrated that OATs significantly affect cefadroxil distribution in brain extracellular fluid (ECF) and cerebrospinal fluid (CSF) .
  • Peptide Transporter 2 (PEPT2) : This transporter is responsible for cefadroxil uptake into brain cells. In PEPT2 knockout models, cefadroxil levels in CSF were significantly altered, suggesting its critical role in drug distribution within the central nervous system .

Case Studies and Clinical Implications

Several clinical studies have assessed the efficacy of this compound in treating various infections:

  • Urinary Tract Infections : A study comparing this compound with cephalexin demonstrated comparable efficacy in treating uncomplicated urinary tract infections, with a single daily dose regimen showing significant patient compliance benefits .
  • Skin Infections : Clinical trials indicated that this compound was effective against skin and skin structure infections caused by susceptible strains, reinforcing its utility as a first-line treatment option .

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-6,10-12,15,20H,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,12?,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCALASAGQUABEC-XOGJBXBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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